molecular formula C8H10N2O2 B3320146 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one CAS No. 1210687-36-7

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one

Cat. No.: B3320146
CAS No.: 1210687-36-7
M. Wt: 166.18
InChI Key: CMCOXGSXVHEXAC-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one is a bicyclic hydroxypyridone compound characterized by a fused pyridine-pyrazinone scaffold with a hydroxyl group at the 7-position. This structure has been extensively studied as a potent inhibitor of catechol O-methyltransferase (COMT), an enzyme critical in the metabolism of catecholamines such as dopamine and levodopa . Its synthesis involves sequential modifications of a tricyclic precursor, where the sulfur atom is replaced with nitrogen to form the bicyclic core. Subsequent functionalization at the nitrogen position (e.g., alkylation, acylation, or sulfonylation) enables the generation of diverse analogues with tailored pharmacological properties .

The compound’s therapeutic relevance lies in its ability to inhibit COMT, thereby prolonging the efficacy of levodopa in Parkinson’s disease (PD) treatment. Its pharmacokinetic profile, including brain penetration and metabolic stability, has been optimized through systematic structure-activity relationship (SAR) studies .

Properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-3-6-4-9-1-2-10(6)5-8(7)12/h3,5,9,12H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCOXGSXVHEXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C(=O)C=C2CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one typically involves multiple steps. One common method includes the following steps :

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, reduced derivatives, and substituted compounds with different functional groups .

Scientific Research Applications

1.1. Parkinson's Disease Treatment

One of the most prominent applications of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one is its role as a COMT inhibitor in the treatment of Parkinson's disease (PD). COMT is an enzyme that metabolizes catecholamines, including dopamine. Inhibition of this enzyme can enhance the efficacy of levodopa therapy in PD patients by prolonging the action of dopamine.

Case Study: Efficacy in Clinical Trials

Entacapone, a well-known COMT inhibitor, has been extensively studied and shows that combining it with levodopa significantly improves "ON" time and reduces "OFF" time in PD patients. A pivotal study demonstrated that entacapone increased ON time by approximately 1.5 hours per day compared to placebo when used with levodopa and carbidopa . The molecular dynamics simulations indicate that compounds like this compound could potentially offer similar or improved efficacy over existing treatments due to their enhanced brain penetration and binding affinity to COMT .

1.2. Molecular Dynamics Studies

Recent research has employed molecular dynamics simulations to analyze the binding interactions of this compound with the COMT protein. These studies revealed that the compound exhibits a significant inhibitory capacity compared to traditional nitrocatechol derivatives. The compound demonstrated a favorable binding energy profile and stability in simulations, indicating its potential as a therapeutic agent for PD .

1.3. Comparison with Other COMT Inhibitors

Compound NameIC50 (μM)CNS PenetrationNotes
Tolcapone0.01ModerateHepatic toxicity concerns
Entacapone0.001HighWidely used in clinical practice
7-Hydroxy...0.00025HighPotentially better CNS penetration

This table summarizes the comparative inhibitory potency and CNS penetration properties of various COMT inhibitors.

Chemical Properties and Specifications

The ongoing research into this compound focuses on optimizing its structure to enhance its pharmacological properties further. Investigations are aimed at improving its selectivity for COMT and minimizing potential side effects associated with existing therapies.

3.1. Potential for New Drug Development

Given its promising profile as a COMT inhibitor with better CNS penetration than traditional compounds like tolcapone and entacapone, further studies could lead to the development of new therapeutic agents for Parkinson's disease that offer improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one are strongly influenced by substituents at the nitrogen atom. Below is a detailed comparison with its analogues:

Substituent Effects on COMT Inhibition and Pharmacokinetics

Substituent Compound ID/Example IC₅₀ (nM) Brain Exposure (AUC, ng·h/mL) Key Findings References
2,4-Dichlorophenylmethyl Compound 38 (C38) 0.8 32.5 40-fold higher brain exposure vs. parent compound; enhanced hydrophobic interactions with COMT active site .
2-Ethylbutyl Compound 16 5.2 12.4 Moderate potency; reduced metabolic stability due to aliphatic chain .
Benzenesulfonyl Compound 23 12.7 8.9 Bulky substituent reduces brain penetration but improves plasma stability .
2-Chloro-4-Fluorophenylmethyl Compound 37 1.5 18.7 Balanced potency and brain exposure; halogen atoms enhance binding affinity .
Unsubstituted (Parent) 7-Hydroxy core structure 25.0 0.8 Low intrinsic activity; serves as a scaffold for derivatization .

Structural and Functional Insights

  • Electron-Withdrawing Groups : Halogenated substituents (e.g., 2,4-dichlorophenylmethyl in C38) improve binding affinity by forming hydrophobic interactions with COMT’s active site residues (Val108, Met201) .
  • Aliphatic Chains : Linear alkyl groups (e.g., 2-ethylbutyl) enhance solubility but are prone to oxidative metabolism, reducing in vivo half-life .

Therapeutic Implications

  • C38 (2,4-Dichlorophenylmethyl) : Demonstrated superior efficacy in PD models, with a brain-to-plasma ratio of 0.8, making it a lead candidate for clinical development .
  • Compound 37 (2-Chloro-4-Fluorophenylmethyl) : Offers a balance between potency and safety, with reduced off-target effects compared to C38 .

Biological Activity

7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (CAS Number: 1566-42-3) is a bicyclic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This compound has gained attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of catechol-O-methyltransferase (COMT), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease (PD) .

The primary mechanism of action for this compound involves its inhibition of COMT. By inhibiting this enzyme, the compound increases the levels of neurotransmitters like dopamine in the brain, which is beneficial for patients with Parkinson's disease. Studies have shown that certain derivatives, such as 2-[(2,4-dichlorophenyl)methyl]-7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one (referred to as c38), exhibit significantly enhanced inhibitory activity compared to traditional COMT inhibitors like tolcapone .

Pharmacological Properties

The pharmacological properties of this compound include:

  • Neuroprotective Effects : The compound has shown potential neuroprotective effects by modulating neurotransmitter levels.
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties .
  • Antioxidant Activity : The compound may also possess antioxidant properties that contribute to its therapeutic potential .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has revealed that modifications to the bicyclic structure can significantly affect biological activity. For instance, substituents on the aromatic ring can enhance COMT inhibition and improve central nervous system penetration .

Inhibitory Potency Studies

A study evaluated the inhibitory potency of various derivatives against COMT. The results indicated that c38 had a 40-fold increase in IC50 values compared to other synthesized compounds. Molecular dynamics simulations revealed that c38 disrupts the secondary structure of the COMT protein more effectively than tolcapone .

Comparative Analysis with Other Compounds

Compound NameIC50 (µM)MechanismReference
c380.12COMT Inhibition
Tolcapone5.0COMT Inhibition
Standard Antimicrobial CompoundVariesAntimicrobial Activity

This table summarizes key findings regarding the inhibitory potency of this compound and its derivatives compared to established compounds.

Q & A

Q. What are the synthetic methodologies for preparing 7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one and its derivatives?

Methodological Answer: The compound can be synthesized via cyclization reactions using intermediates such as N1-aryl-3-hydrazinopyrazin-2-ones. A general procedure involves:

Reacting carboxylic acids with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 1 hour to form active intermediates.

Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-ones and refluxing for 24 hours.

Purifying the product via recrystallization from DMFA and i-propanol .
For derivatives, substituents (e.g., aryl, heteroaryl) can be introduced at the N7 position using analogous methods .

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation typically employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm the bicyclic framework and substituent positions.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve stereochemistry and hydrogen-bonding patterns, critical for understanding interactions in biological systems .

Q. What natural sources or biological matrices contain this compound?

Methodological Answer: The compound has been identified in Brassica napus (rapeseed) via GC-MS analysis of petroleum ether extracts. Isolation involves:

Soxhlet extraction with petroleum ether.

Fractionation using column chromatography.

Metabolite profiling via GC-MS or HPLC-UV for quantification .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate its role as a COMT inhibitor in Parkinson’s disease?

Methodological Answer: To study COMT inhibition:

Docking : Perform rigid/flexible docking (e.g., AutoDock Vina) to predict binding poses within the COMT active site.

MD Simulations : Run 100–200 ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein interactions. Key metrics include RMSD, RMSF, and hydrogen-bond occupancy.

Free Energy Calculations : Use MM/PBSA or MM/GBSA to estimate binding affinity.
A derivative, 2-[(2,4-dichlorophenyl)methyl]-substituted analogue, showed stable interactions with Met-201 and Lys-200 residues in COMT via this approach .

Q. How do structural modifications at the 3- and 7-positions affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Substituent Screening : Introduce electron-withdrawing (e.g., Cl, F) or donating groups (e.g., -OCH₃) at the 3- and 7-positions.
  • In Vitro Assays : Test inhibition of COMT enzymatic activity using human liver microsomes or recombinant enzymes.
  • Computational Analysis : Compare binding energies (ΔG) of derivatives to identify pharmacophore requirements. For example, bulky aryl groups at N7 enhance hydrophobic interactions .

Q. How can researchers resolve contradictions in activity data across studies?

Methodological Answer: Contradictions may arise from:

  • Experimental Variability : Standardize assays (e.g., enzyme source, substrate concentration).
  • Conformational Dynamics : Use MD simulations to identify flexible regions affecting ligand binding.
  • Meta-Analysis : Compare data across studies using tools like Forest plots to assess heterogeneity. For instance, discrepancies in IC₅₀ values for COMT inhibition may stem from differences in assay pH or cofactor (Mg²⁺) concentrations .

Q. What strategies optimize pharmacokinetic properties (e.g., bioavailability) of this compound?

Methodological Answer: Optimization involves:

LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce lipophilicity.

Prodrug Design : Mask hydroxyl groups with ester linkages to enhance membrane permeability.

In Vivo PK Studies : Measure AUC, Cmax, and half-life in rodent models.
A study on bicyclic hydroxypyridones highlighted improved CNS penetration via N-methylation of the piperazine ring .

Q. Key Research Tools

Parameter Method/Software Application
Binding AffinityMM/PBSA (GROMACS)Free energy calculations for COMT inhibition
Structural ElucidationX-ray CrystallographyResolving hydrogen-bond networks
SAR AnalysisSchrödinger MaestroSubstituent screening and docking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one
Reactant of Route 2
7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one

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